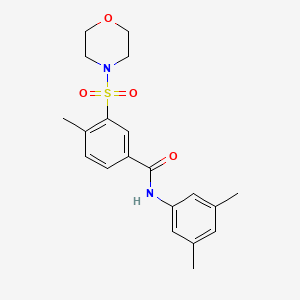
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. DMSB is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This leads to the depolarization of the cell membrane and the subsequent release of insulin from pancreatic beta cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its insulin-stimulating and anti-inflammatory effects, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of potential applications in scientific research. However, one limitation of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively low potency compared to other sulfonylurea derivatives, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential application as a treatment option for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more potent derivatives of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may lead to improved effectiveness in certain applications.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methyl-3-(morpholin-4-ylsulfonyl)aniline in the presence of a suitable solvent and base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of diabetes research. N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to stimulate insulin secretion from pancreatic beta cells, making it a potential treatment option for type 2 diabetes. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-15(2)12-18(11-14)21-20(23)17-5-4-16(3)19(13-17)27(24,25)22-6-8-26-9-7-22/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAASDFMQXMSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

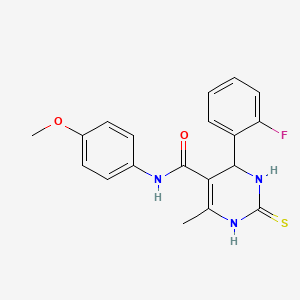
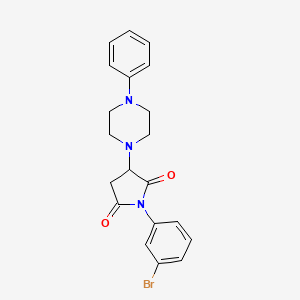
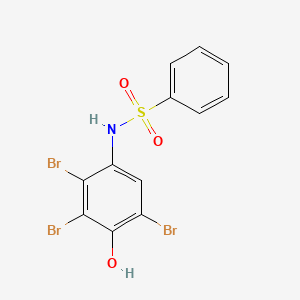
![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)
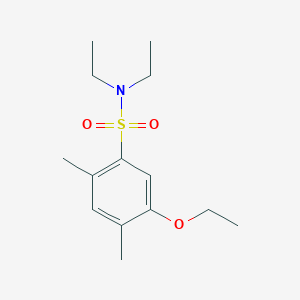
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)